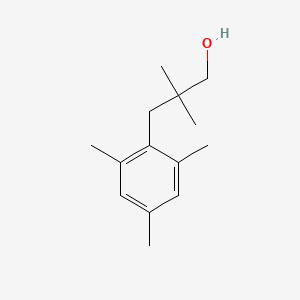

3-Mesityl-2,2-dimethylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22O |

|---|---|

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,2-dimethyl-3-(2,4,6-trimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C14H22O/c1-10-6-11(2)13(12(3)7-10)8-14(4,5)9-15/h6-7,15H,8-9H2,1-5H3 |

InChI Key |

NYRWJJZOSDFAMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C)(C)CO)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 3 Mesityl 2,2 Dimethylpropan 1 Ol

Established Synthetic Pathways to 3-Mesityl-2,2-dimethylpropan-1-ol

While direct, documented syntheses of this compound are not prevalent in the literature, its structure lends itself to formation through well-established reactions. The primary challenge in its synthesis is the efficient and regioselective construction of the bond between the bulky mesityl group and the neopentyl framework.

One plausible and established approach involves the nucleophilic addition of a mesityl organometallic reagent to pivalaldehyde (2,2-dimethylpropanal). This can be achieved through a Grignard reaction or by using an organolithium reagent. dalalinstitute.comyoutube.comyoutube.com

Grignard Reaction:

The reaction of mesitylmagnesium bromide with pivalaldehyde, followed by an acidic workup, would yield the target alcohol. dalalinstitute.comlibretexts.orgyoutube.com The Grignard reagent is typically prepared by reacting bromomesitylene with magnesium metal in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com

Reaction Scheme:

Formation of Grignard reagent: Mesityl-Br + Mg → Mesityl-MgBr

Nucleophilic addition: Mesityl-MgBr + (CH₃)₃CCHO → Mesityl-CH(OMgBr)-C(CH₃)₃

Protonation: Mesityl-CH(OMgBr)-C(CH₃)₃ + H₃O⁺ → this compound + Mg(OH)Br

A significant consideration in this approach is the steric hindrance posed by both the mesityl group and the tertiary butyl group of pivalaldehyde, which could potentially slow down the reaction rate. dalalinstitute.com

Organolithium Reaction:

Alternatively, mesityllithium (B1247292) can be used as the nucleophile. Organolithium reagents are often more reactive than their Grignard counterparts and can be effective even with sterically hindered ketones. chemohollic.com Mesityllithium can be prepared by the reaction of bromomesitylene with an alkyllithium reagent, such as n-butyllithium.

Reaction Scheme:

Formation of organolithium reagent: Mesityl-Br + 2 Li → Mesityl-Li + LiBr

Nucleophilic addition: Mesityl-Li + (CH₃)₃CCHO → Mesityl-CH(OLi)-C(CH₃)₃

Protonation: Mesityl-CH(OLi)-C(CH₃)₃ + H₃O⁺ → this compound + LiOH

Regioselective Functionalization Strategies

The synthesis of this compound is fundamentally a problem of regioselective functionalization of the mesitylene (B46885) ring. The Grignard and organolithium approaches described above are inherently regioselective, as the C-C bond formation occurs at the position of the halogen on the mesitylene ring.

Another established, though potentially more challenging, regioselective strategy is the Friedel-Crafts acylation of mesitylene with pivaloyl chloride, followed by reduction of the resulting ketone. wikipedia.orgresearchgate.net

Reaction Scheme:

Friedel-Crafts Acylation: Mesitylene + (CH₃)₃CCOCl + AlCl₃ → 1-Mesityl-2,2-dimethylpropan-1-one + HCl

Reduction: 1-Mesityl-2,2-dimethylpropan-1-one + Reducing Agent → this compound

However, a known complication with pivaloyl chloride in Friedel-Crafts reactions is the potential for the acylium cation intermediate to decarbonylate, leading to the formation of a stable tert-butyl carbocation. stackexchange.com This would result in the alkylation of mesitylene to produce tert-butylmesitylene, a competing side product. stackexchange.com

The choice of Lewis acid and reaction conditions can influence the ratio of acylation to alkylation.

Stereo-controlled Syntheses of Analogues

The structure of this compound does not possess a chiral center. However, the synthetic methodologies discussed can be adapted for the stereo-controlled synthesis of chiral analogues. For instance, if a prochiral ketone analogue, such as 1-mesityl-2-methylpropan-1-one, were used, its reduction could lead to a chiral alcohol.

Stereo-controlled reductions of ketones can be achieved using chiral reducing agents or catalysts. While specific examples for mesityl ketones are not abundant, the principles of asymmetric reduction are well-established.

Novel Synthetic Route Development

The development of novel synthetic routes to this compound and its analogues is driven by the need for greater efficiency, milder reaction conditions, and access to enantiomerically pure compounds.

Metal-Catalyzed Coupling Reactions for Mesityl Incorporation

Modern cross-coupling reactions offer powerful alternatives for the formation of the key aryl-alkyl bond. Palladium-catalyzed reactions, such as the Suzuki or Negishi coupling, could be envisioned for the synthesis of the ketone precursor to this compound.

Suzuki Coupling:

A plausible route would involve the coupling of a mesitylboronic acid with a pivaloyl-containing coupling partner.

Hypothetical Suzuki Coupling Route:

Mesityl-B(OH)₂ + Cl-CO-C(CH₃)₃ + Pd catalyst → 1-Mesityl-2,2-dimethylpropan-1-one

Negishi Coupling:

Similarly, an organozinc reagent could be employed.

Hypothetical Negishi Coupling Route:

Mesityl-ZnCl + Cl-CO-C(CH₃)₃ + Pd catalyst → 1-Mesityl-2,2-dimethylpropan-1-one

These methods, while requiring the synthesis of the respective organometallic reagents, can offer high yields and functional group tolerance. masterorganicchemistry.com

Asymmetric Synthetic Approaches

For the synthesis of chiral analogues of this compound, asymmetric methods are essential.

The development of chiral catalysts for the enantioselective addition of organometallic reagents to aldehydes or for the asymmetric reduction of ketones is a key area of research.

For the Grignard or organolithium addition to an aldehyde, a chiral ligand could be used to coordinate to the metal, thereby inducing facial selectivity in the attack on the carbonyl group.

In the case of ketone reduction, a variety of chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, have been developed for asymmetric hydrogenation or transfer hydrogenation. These catalysts can afford high enantioselectivities for a range of ketone substrates. The application of such catalysts to the reduction of a hypothetical prochiral mesityl ketone would be a promising avenue for the synthesis of enantiopure analogues of this compound.

Chiral Auxiliary-Mediated Syntheses

The creation of the chiral center in this compound is a significant synthetic challenge. Chiral auxiliaries offer a powerful strategy to control the stereochemical outcome of reactions by temporarily introducing a chiral group to an achiral substrate. wikipedia.org This auxiliary group directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

A plausible approach for the synthesis of enantiomerically enriched this compound using a chiral auxiliary would involve the alkylation of a carbonyl compound. For instance, an enolate derived from a ketone or an ester bearing a chiral auxiliary could be alkylated with a mesityl-containing electrophile.

One of the most well-established classes of chiral auxiliaries is the oxazolidinones, developed by David A. Evans. In a hypothetical synthesis, an oxazolidinone chiral auxiliary could be acylated with pivaloyl chloride to form an N-acyloxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) would generate a chiral enolate. The subsequent alkylation with a reactive mesityl species, such as mesityl bromide, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, reductive cleavage of the auxiliary would furnish the desired chiral alcohol.

Another notable class of chiral auxiliaries includes pseudoephedrine and its analogue, pseudoephenamine. nih.gov These auxiliaries have demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov An amide derived from pseudoephenamine and pivalic acid could be subjected to enolization and subsequent alkylation with a mesityl electrophile. The chelation control offered by the auxiliary's hydroxyl and methylamino groups can lead to high diastereoselectivities. nih.gov Subsequent hydrolysis or reduction of the amide would yield the target alcohol.

The choice of chiral auxiliary and reaction conditions is critical and often requires empirical optimization. Key parameters that influence the diastereoselectivity include the nature of the solvent, the counterion of the base used for enolization, and the presence of additives like lithium chloride, which can affect the aggregation state of the enolate. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Proposed Reaction | Key Features |

| Evans' Oxazolidinones | Alkylation of an N-pivaloyl oxazolidinone enolate with a mesityl electrophile. | High diastereoselectivity, well-established methodology. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkylation of an α-pivaloyl pseudoephenamine amide enolate with a mesityl electrophile. | Excellent for creating quaternary centers, crystalline derivatives aid in purification. nih.gov |

| Camphorsultam | Diels-Alder or alkylation reactions of derivatives. | Rigid bicyclic structure provides excellent stereocontrol. |

| (R)- or (S)-1-Phenylethanol | Asymmetric reductions or additions to derived esters. | Can be used to control additions to carbonyl groups. |

Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new compound. For the synthesis of enantiomerically pure this compound, a racemic mixture of the alcohol could be prepared, for example, by the Grignard reaction of mesitylmagnesium bromide with pivalaldehyde, and then subjected to kinetic resolution.

Enzymatic kinetic resolution is a particularly attractive method due to the high enantioselectivity of enzymes. Lipases are commonly employed for the resolution of alcohols. researchgate.netmdpi.com In a typical procedure, a racemic mixture of this compound could be treated with a lipase (B570770), such as Candida antarctica lipase B (CALB), in the presence of an acyl donor like vinyl acetate. The lipase would selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This would result in a mixture of the acylated alcohol and the unreacted, enantiomerically enriched alcohol, which can then be separated by chromatography.

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.netmdpi.com In DKR, the kinetic resolution is coupled with an in-situ racemization of the less reactive enantiomer. For this compound, this would involve the lipase-catalyzed acylation in the presence of a racemization catalyst. As the more reactive enantiomer is consumed, the less reactive one would be continuously racemized, feeding the catalytic cycle until all the starting material is converted to a single enantiomer of the acylated product. Subsequent deacylation would yield the enantiopure alcohol.

Chemical methods for kinetic resolution are also prevalent. For instance, the Sharpless asymmetric epoxidation catalyst system can be used for the kinetic resolution of allylic alcohols. While this compound is not an allylic alcohol, related methodologies involving chiral transition metal complexes could potentially be adapted for its resolution through enantioselective acylation or oxidation.

Table 2: Comparison of Kinetic Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Enzymatic Kinetic Resolution | Differential rate of enzymatic reaction with enantiomers. | High enantioselectivity, mild reaction conditions. researchgate.netmdpi.com | Maximum 50% yield of the desired enantiomer. |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the slow-reacting enantiomer. | Theoretical 100% yield of a single enantiomer. researchgate.netmdpi.com | Requires a compatible racemization catalyst. |

| Chemical Kinetic Resolution | Use of a chiral chemical reagent or catalyst to differentiate between enantiomers. | Broad substrate scope, can be tailored for specific functional groups. | May require stoichiometric amounts of the chiral reagent. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. acs.orgsigmaaldrich.com The synthesis of this compound can be evaluated and designed through the lens of these principles.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org For instance, a Grignard reaction between mesitylmagnesium bromide and pivalaldehyde, followed by an acidic workup, would have a high atom economy as most atoms from the starting materials are incorporated into the product. In contrast, reactions involving protecting groups or chiral auxiliaries often have lower atom economies due to the mass of the auxiliary that is not part of the final product. sigmaaldrich.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org In the context of synthesizing this compound, employing catalytic enantioselective methods, such as asymmetric hydrogenation of a corresponding ketone or catalytic asymmetric addition to an aldehyde, would be a greener approach than using stoichiometric chiral auxiliaries. Biocatalysis, using enzymes like lipases for kinetic resolution, is another excellent example of green chemistry, as enzymes are highly efficient and biodegradable catalysts. mun.ca

Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Traditional organic solvents are often volatile and toxic. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or solvent-free conditions. scienceinschool.org For the synthesis of this compound, exploring reaction conditions that minimize the use of hazardous solvents would be a key green consideration.

Reduction of Derivatives: The use of protecting groups and other temporary modifications should be minimized or avoided, as these steps require additional reagents and generate waste. sigmaaldrich.com A synthetic strategy that directly constructs the target molecule without the need for protecting group manipulations would be preferable from a green chemistry perspective.

Table 3: Green Chemistry Metrics for Synthetic Routes

| Green Chemistry Principle | Application to Synthesis of this compound |

| Atom Economy | Favoring addition reactions (e.g., Grignard) over substitution or elimination reactions. acs.org |

| Catalysis | Utilizing enzymatic kinetic resolution or catalytic asymmetric synthesis over stoichiometric chiral auxiliaries. acs.orgmun.ca |

| Safer Solvents | Exploring the use of water, ethanol, or solvent-free conditions where possible. scienceinschool.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

| Reduce Derivatives | Designing a synthesis that avoids the use of protecting groups. sigmaaldrich.com |

Chemical Reactivity and Transformation Studies of 3 Mesityl 2,2 Dimethylpropan 1 Ol

Alcohol Functional Group Chemistry

The presence of a primary alcohol in the structure, specifically a neopentyl-type alcohol, is central to the compound's reactivity. The significant steric hindrance imposed by the adjacent quaternary carbon atom influences the pathways of many typical alcohol reactions.

As a primary alcohol, 3-Mesityl-2,2-dimethylpropan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The alcohol functional group is already in a reduced state, so further reduction is not a typical transformation.

Oxidation to Aldehyde: The use of milder oxidizing agents, such as pyridinium chlorochromate (PCC), allows for the controlled oxidation of the primary alcohol to the corresponding aldehyde, 3-Mesityl-2,2-dimethylpropanal. This reaction selectively targets the alcohol without over-oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (KMnO4) or chromic acid (H2CrO4), will oxidize the primary alcohol completely to the carboxylic acid, 3-Mesityl-2,2-dimethylpropanoic acid.

| Transformation | Reagent(s) | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | 3-Mesityl-2,2-dimethylpropanal |

| Oxidation | Potassium permanganate (KMnO4) | 3-Mesityl-2,2-dimethylpropanoic acid |

The formation of ethers and esters from this compound is feasible, although reaction rates and mechanisms are heavily influenced by steric factors.

Etherification: The Williamson ether synthesis is a common method for preparing ethers. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism, where an alkoxide acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org For this compound, the most effective approach involves converting the alcohol to its conjugate base, the 3-mesityl-2,2-dimethylpropoxide anion, using a strong base like sodium hydride (NaH). youtube.comjk-sci.com This bulky alkoxide can then react with a non-hindered primary alkyl halide, such as methyl iodide, to form the corresponding ether. The alternative pathway, involving the conversion of the alcohol to an alkyl halide and reacting it with an alkoxide, is not favored due to the extreme steric hindrance at the reaction center, which makes it a poor substrate for SN2 reactions. masterorganicchemistry.com

Esterification: The Fischer esterification provides a direct route to esters by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H2SO4). masterorganicchemistry.comorganic-chemistry.org This is an equilibrium-controlled process. masterorganicchemistry.comthermofisher.com The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. organic-chemistry.orgyoutube.com While the steric bulk of this compound may slow the reaction rate, the equilibrium can be driven toward the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comorganic-chemistry.org

| Reaction | Reactant(s) | Catalyst/Base | Product Type |

| Etherification | Primary alkyl halide (e.g., CH3I) | Sodium hydride (NaH) | Ether |

| Esterification | Carboxylic acid (e.g., Acetic Acid) | Sulfuric acid (H2SO4) | Ester |

Direct nucleophilic substitution at the primary carbon of this compound is challenging. The hydroxyl group is a poor leaving group and must first be protonated or converted to a better leaving group, such as a tosylate. The subsequent substitution is highly dependent on the reaction conditions. Due to the neopentyl structure, SN2 reactions are extremely slow because the bulky groups hinder the required backside attack by the nucleophile. masterorganicchemistry.com

When subjected to conditions that favor an SN1 mechanism, such as treatment with concentrated hydrohalic acids (e.g., HBr or HCl), derivatives of this compound are expected to undergo a characteristic neopentyl rearrangement. pearson.comdoubtnut.com

The mechanism proceeds as follows:

Protonation of the Hydroxyl Group: The acid protonates the -OH group, turning it into a good leaving group (H2O). pearson.com

Formation of a Primary Carbocation: The loss of a water molecule results in the formation of a highly unstable primary carbocation. pearson.comyoutube.com

Carbocation Rearrangement: To achieve greater stability, a 1,2-alkyl shift occurs. One of the adjacent methyl groups migrates with its pair of electrons to the primary carbocation center. doubtnut.comyoutube.com This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation. youtube.com

Nucleophilic Attack: The halide ion (e.g., Br⁻) then attacks the tertiary carbocation, leading to the final rearranged product. pearson.com

This rearrangement is a hallmark of neopentyl systems and results in a product with a different carbon skeleton than the starting material. pearson.comdoubtnut.com

| Initial Substrate | Reagent(s) | Key Intermediate | Final Product |

| This compound | Concentrated HBr | Tertiary Carbocation (rearranged) | 2-Bromo-3-mesityl-2-methylpropane |

Nucleophilic Substitution Reactions at the Primary Alcohol Center

Reactions Involving the Aromatic Mesityl Moiety

The mesityl group (2,4,6-trimethylphenyl) is an activated aromatic ring, making it susceptible to electrophilic aromatic substitution.

The three methyl groups on the mesityl ring are electron-donating, activating the ring towards electrophilic attack. wikipedia.orguci.edu They are ortho- and para-directing substituents. uci.edu In this compound, the bulky alkyl substituent is attached to position 1 of the benzene ring. The remaining unsubstituted positions are at C3 and C5.

Due to the directing influence of the methyl groups at positions 2, 4, and 6, incoming electrophiles will be directed to the available C3 and C5 positions. These positions are ortho to two of the methyl groups and para to one, making them highly activated. The significant steric bulk of the 3-Mesityl-2,2-dimethylpropyl group does not directly hinder these positions, allowing reactions like nitration or halogenation to proceed readily.

| Reaction | Reagent(s) | Electrophile | Expected Product |

| Nitration | HNO3, H2SO4 | NO2+ | 3-Mesityl-5-nitro-2,2-dimethylpropan-1-ol |

| Bromination | Br2, FeBr3 | Br+ | 3-Bromo-5-mesityl-2,2-dimethylpropan-1-ol |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | CH3CO+ | 1-(4-Mesityl-3,3-dimethylbutyl)-3,5-dimethylacetophenone |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on the presence of a "Directed Metalation Group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi), facilitating the deprotonation of a proton at the adjacent ortho position. organic-chemistry.orguwindsor.ca This generates a stabilized ortho-lithiated intermediate that can then react with a wide range of electrophiles to introduce new functional groups with high precision. organic-chemistry.org

The hydroxyl group of this compound itself is not an effective DMG. However, it can be converted into a potent DMG. For instance, it can be transformed into an O-carbamate, an amide, or other coordinating groups known to direct metalation. Once the ortho-position is functionalized, the DMG can be retained, modified, or removed. organic-chemistry.org In the context of this compound, the bulky 2,2-dimethylpropyl (neopentyl) spacer between the hydroxyl group and the mesityl ring would first require modification of the alcohol to install a suitable DMG on the aromatic ring itself, or derivatization of the alcohol into a group that could direct metalation.

Key features of Directed ortho-Metalation:

Directing Groups (DMGs): Functional groups containing heteroatoms with lone pairs (e.g., -CONR₂, -OR, -SO₂NR₂) that can chelate to the lithium atom of the base. organic-chemistry.orgscribd.com

Bases: Strong alkyllithium bases are most common, though other strong bases can be used. uwindsor.ca

Solvents: Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are typically used to solvate the organolithium species. uwindsor.ca

Electrophiles: The resulting aryl anion can react with a vast array of electrophiles, including alkyl halides, aldehydes, ketones, CO₂, and sources of halogens.

Aryl Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Aryl coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds, often employing palladium catalysts. These reactions would typically involve converting the alcohol in this compound to a halide or triflate to act as the electrophilic partner.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. organic-chemistry.orgtcichemicals.com The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.org

General Reaction Scheme: R¹-X + R²-B(OR)₂ → R¹-R² (where X = I, Br, Cl, OTf)

The reaction is valued for the mild conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. organic-chemistry.org For this compound to participate, the mesityl ring would need to be functionalized with a halide (Br, I) or a triflate group, or alternatively, converted into a boronic acid derivative to couple with another aryl halide.

| Catalyst System | Base | Typical Substrates | Key Features |

|---|---|---|---|

| Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl/vinyl halides, Aryl/vinyl boronic acids | Tolerant of many functional groups; mild conditions. organic-chemistry.orgtcichemicals.com |

| Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Aryl chlorides, sterically hindered substrates | High activity for less reactive chlorides. |

Sonogashira Coupling

The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is unique in its typical use of a dual catalyst system: a palladium complex and a copper(I) salt (co-catalyst), in the presence of an amine base. wikipedia.orgorganic-chemistry.org

General Reaction Scheme: R¹-X + H-C≡C-R² → R¹-C≡C-R² (where X = I, Br)

The reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules. wikipedia.orgwashington.edu Copper-free versions of the Sonogashira coupling have also been developed to avoid the issue of alkyne homocoupling (Glaser coupling). nih.govnih.gov

| Catalyst System | Base | Typical Substrates | Key Features |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH (amine acts as base and solvent) | Aryl/vinyl iodides and bromides, terminal alkynes | Mild reaction conditions, often at room temperature. wikipedia.org |

| Pd(OAc)₂ / Ligand (e.g., SPhos) | DBU, TBAF (in copper-free systems) | Aryl bromides, terminal alkynes | Avoids homocoupling side products. nih.gov |

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.gov The base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. libretexts.org

General Reaction Scheme: R¹-X + H₂C=CH-R² → R¹-CH=CH-R² (where X = I, Br, OTf)

A key feature of the Heck reaction is its stereoselectivity, typically yielding the trans substituted alkene product. organic-chemistry.org

| Catalyst System | Base | Typical Substrates | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | Aryl iodides/bromides, acrylates, styrenes | Forms a new C(sp²)-C(sp²) bond. wikipedia.org |

| Pd(PPh₃)₄ | K₂CO₃, AcONa | Aryl halides, electron-deficient alkenes | Widely used for synthesis of stilbenes and cinnamates. nih.gov |

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov These reactions are highly efficient as they build complex molecules in a single step, incorporating most or all of the atoms from the reactants into the final product. nih.govnih.gov This high atom economy and operational simplicity make MCRs valuable in medicinal chemistry and materials science. nih.gov Well-known examples include the Ugi, Passerini, and Hantzsch reactions. nih.govnih.gov

Cascade transformations, also known as tandem or domino reactions, involve a sequence of two or more bond-forming reactions that occur consecutively in a single synthetic operation without isolating intermediates.

The structure of this compound, with its distinct alcohol and aromatic functionalities, presents potential for its use in MCRs. For example, the alcohol could be oxidized in situ to the corresponding aldehyde, which could then participate in an MCR. However, the existing literature within the search results does not provide specific examples of this compound being utilized in multi-component or cascade reactions.

Role as a Precursor for Advanced Organic Structures

The molecular architecture of this compound makes it a potentially valuable precursor for more complex molecules. The sterically hindered neopentyl alcohol moiety provides significant bulk, which can be exploited to influence the stereochemistry of subsequent reactions or to enhance the stability of the resulting molecules.

Potential transformations to create advanced structures include:

Functional Group Interconversion: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The aldehyde, for instance, could serve as a key component in condensations (e.g., Claisen-Schmidt condensation) to form chalcone-like structures. mdpi.com

Derivatization of the Aromatic Ring: The mesityl ring, with its three methyl groups, can be a platform for further functionalization. While the existing methyl groups provide steric hindrance, they can also be targeted for radical halogenation or oxidation to introduce new reactive handles.

Synthesis of Ligands: The combination of a bulky lipophilic framework and a modifiable alcohol group makes it a candidate for the synthesis of novel ligands for catalysis or materials science applications.

Although its structure is suggestive of these applications, specific studies detailing the use of this compound as a precursor for advanced organic structures were not identified in the provided search results.

Mechanistic Investigations of Reactions Involving 3 Mesityl 2,2 Dimethylpropan 1 Ol

Reaction Pathway Elucidation

The elucidation of reaction pathways for 3-Mesityl-2,2-dimethylpropan-1-ol would invariably focus on how the significant steric hindrance around the primary alcohol functionality governs its chemical behavior.

Transition state analysis for reactions involving this compound, typically performed using computational chemistry methods like Density Functional Theory (DFT), would be crucial for understanding its reactivity. e3s-conferences.orgacs.org For any potential bimolecular substitution (SN2) type reaction, the transition state would be exceptionally high in energy. This is because the bulky mesityl group and the quaternary carbon of the neopentyl structure severely impede the required backside attack of a nucleophile. masterorganicchemistry.com The transition state would exhibit extreme steric strain, making this pathway highly unfavorable.

In contrast, for unimolecular (SN1 or E1) pathways, the initial transition state would involve the departure of a leaving group (following protonation of the alcohol) to form a primary carbocation. masterorganicchemistry.com However, this primary carbocation is highly unstable. Computational models would predict a very low energy barrier for a subsequent 1,2-methyl shift, leading to a far more stable tertiary carbocation. youtube.com The transition state for this rearrangement would be a bridged cationic structure.

Table 1: Predicted Relative Energies of Key Transition States in a Hypothetical Acid-Catalyzed Reaction

| Transition State | Predicted Relative Energy (kcal/mol) | Description |

| SN2 Transition State (with Br-) | Very High (> 40) | Highly strained due to severe steric hindrance from the mesityl and neopentyl groups, preventing backside attack. |

| Initial Carbocation Formation (SN1/E1) | High | Leads to a highly unstable primary carbocation. |

| 1,2-Methyl Shift Transition State | Low | A low-energy barrier for rapid rearrangement from the primary to a more stable tertiary carbocation. |

| Nucleophilic Attack on Tertiary Carbocation | Moderate | The transition state for the formation of the final product from the rearranged intermediate. |

Note: The energy values are illustrative and intended to show relative stabilities based on established principles of carbocation chemistry and steric effects.

The primary reactive intermediate in polar, protic reactions of this compound is predicted to be a carbocation. However, the initially formed primary carbocation, 1-mesityl-2,2-dimethylpropyl cation , would be exceedingly short-lived. researchgate.netresearchgate.net Due to the well-documented phenomenon of neopentyl rearrangement, this intermediate would instantaneously rearrange to the more stable tertiary carbocation, 2-mesityl-3-methylbutan-2-yl cation . chegg.comchegg.com

Experimental identification of these intermediates would be challenging due to their transient nature. Techniques such as trapping experiments or advanced spectroscopic methods under cryogenic conditions could potentially be employed. researchgate.net In the reaction of the analogous 2,2-dimethylpropan-1-ol with HBr, the formation of a rearranged product is evidence for the presence of a rearranged carbocation intermediate. chegg.comyoutube.com

A radical intermediate could be formed under different reaction conditions, for example, through reaction with radical initiators. The stability of the 3-Mesityl-2,2-dimethylpropan-1-oxyl radical would be influenced by the steric shielding provided by the adjacent bulky groups.

Kinetic Studies and Rate Law Determination

Kinetic studies would provide quantitative insight into the reaction rates and the factors that influence them.

The activation energy (Ea) for reactions of this compound is expected to be high, reflecting its low reactivity. purdue.edu For an SN2 reaction, the activation energy would be prohibitively high due to steric hindrance. masterorganicchemistry.com

Table 2: Predicted Activation Energies for Competing Reaction Mechanisms

| Reaction Mechanism | Rate-Determining Step | Predicted Activation Energy (Ea) | Rationale |

| SN2 | Nucleophilic attack on the primary carbon | Very High | Extreme steric hindrance from the β-t-butyl and mesityl groups. masterorganicchemistry.com |

| SN1/E1 | Formation of the primary carbocation | High | Inherent instability of primary carbocations, despite the potential for rearrangement. stackexchange.com |

The reaction rates of this compound are profoundly influenced by steric and electronic effects.

Steric Effects: The dominant factor controlling the reactivity is the immense steric hindrance. The neopentyl-like core is known to dramatically slow down SN2 reactions. masterorganicchemistry.com The addition of the bulky mesityl group further encumbers the reaction center, making direct substitution virtually impossible. This steric bulk also influences the stability of potential intermediates and transition states. fiveable.menih.gov

Electronic Effects: The mesityl group is an electron-donating group due to the inductive and hyperconjugative effects of its methyl substituents. This electronic effect would serve to slightly stabilize any adjacent carbocationic character. In the rearranged tertiary carbocation, the positive charge is on a carbon atom that is benzylic to the mesityl group, which would provide some degree of resonance stabilization, although the steric bulk may prevent optimal orbital overlap.

The rate law for a reaction proceeding via an SN1 mechanism would likely be first order with respect to the protonated alcohol and independent of the concentration of the nucleophile. libretexts.orgyoutube.com

Rate = k[R-OH₂⁺]

Rate = k[R-OH][H⁺]

Stereochemical Course of Reactions

Since the primary carbon of this compound is prochiral, reactions could potentially lead to stereoisomeric products if a new chiral center is formed. However, due to the high propensity for carbocation rearrangement, the stereochemical outcome is dictated by the fate of the rearranged tertiary carbocation.

The 2-mesityl-3-methylbutan-2-yl cation intermediate is planar at the cationic center. A nucleophile can attack this planar intermediate from either face with equal probability, which would lead to a racemic mixture of products (a pair of enantiomers), assuming no other chiral influence is present in the reaction medium. libretexts.orglibretexts.org Therefore, even if a reaction were initiated with a hypothetical enantiomerically pure starting material (chiral due to isotopic labeling, for instance), the final product would be racemic.

Diastereoselectivity and Enantioselectivity Control

No studies have been found that report the use of this compound or its derivatives to control diastereoselectivity or enantioselectivity in chemical reactions. Consequently, no data tables on diastereomeric or enantiomeric excesses can be provided.

Chiral Induction Mechanisms

There is no available literature detailing the mechanisms of chiral induction involving this compound. Research on how the spatial arrangement of the mesityl and dimethylpropyl groups might influence the formation of stereoisomers has not been published.

Should research on the stereochemical applications of "this compound" become available in the future, a detailed article could be composed.

Computational and Theoretical Studies on 3 Mesityl 2,2 Dimethylpropan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to inspect the intrinsic properties of a molecule, from its electron distribution to the energetics of its transformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and reactivity of molecules. For a molecule like 3-Mesityl-2,2-dimethylpropan-1-ol, DFT can elucidate the interplay between its bulky aromatic and aliphatic components.

The electronic landscape of this compound is characterized by the distinct contributions of the electron-rich mesityl group and the saturated neopentyl alcohol moiety. DFT studies on mesitylene (B46885) (1,3,5-trimethylbenzene) and related derivatives indicate that the methyl groups donate electron density to the aromatic ring, enhancing its nucleophilicity. researchgate.net In this compound, this would create a region of high electron density on the mesityl ring.

The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the mesityl ring, a characteristic feature of alkyl-substituted benzenes. researchgate.net Conversely, the lowest unoccupied molecular orbital (LUMO) would likely be distributed across the anti-bonding orbitals of the aromatic system. The energy gap between the HOMO and LUMO is a critical determinant of a molecule's kinetic stability and reactivity.

Natural Bond Orbital (NBO) analysis, a common DFT-based technique, would likely reveal the nature of the covalent bond between the mesityl ring and the neopentyl fragment. This C-C bond is formed from the overlap of an sp² hybrid orbital from the aromatic carbon and an sp³ hybrid orbital from the methylene (B1212753) carbon. The steric hindrance introduced by the ortho-methyl groups on the mesityl ring and the gem-dimethyl groups on the neopentyl fragment would lead to bond angle distortions and potentially a slight elongation of this connecting bond compared to less hindered analogues.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually represent the charge distribution. researchgate.net For this compound, the MEP would show a negative potential (red/yellow) above the face of the electron-rich mesityl ring and around the oxygen atom of the hydroxyl group, indicating regions susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.

Table 1: Predicted Electronic Properties of this compound based on Analogous DFT Studies

| Property | Predicted Characteristic | Basis from Analogous Systems |

|---|---|---|

| HOMO Localization | Primarily on the mesityl ring | DFT studies on mesitylene and its derivatives show HOMO localization on the aromatic ring. researchgate.net |

| LUMO Localization | Distributed over the antibonding π-system of the mesityl ring | Common for alkyl-substituted aromatic compounds. |

| Molecular Electrostatic Potential (MEP) | Negative potential on the mesityl ring and oxygen atom; Positive potential on the hydroxyl hydrogen | General principles of electron distribution and findings from MEP analyses of substituted aromatics and alcohols. researchgate.net |

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the geometries of transient species like transition states. For this compound, reactions involving the hydroxyl group, such as dehydration or oxidation, are of primary interest.

The significant steric hindrance around the reactive center is the most defining feature. Any reaction at the hydroxyl group or the adjacent methylene carbon will be heavily influenced by the bulky mesityl and gem-dimethyl groups. DFT calculations on sterically hindered alcohols have shown that these bulky substituents increase the activation energy for bimolecular reactions due to the energetic penalty of bringing a reagent into close proximity.

For instance, in a dehydration reaction, the protonation of the hydroxyl group would be followed by the departure of a water molecule to form a primary carbocation. However, the stability of this carbocation would be influenced by the adjacent quaternary center. DFT calculations could precisely model the transition state for the water loss and any subsequent rearrangement, such as a methyl shift, which is common in neopentyl systems. The geometry of such a transition state would be highly distorted to accommodate the bulky substituents.

Similarly, the oxidation of the primary alcohol to an aldehyde would proceed through a transition state whose geometry and energy would be dictated by the steric clash between the oxidant and the substrate. DFT could be used to compare the activation barriers for different oxidants, providing insights into reagent selectivity.

Ab Initio and Semi-Empirical Methods

Ab initio methods, while computationally more demanding than DFT, can provide highly accurate benchmark data, especially for smaller, related molecules. utwente.nl Studies on the conformational preferences of neopentyl alcohol and related structures using methods like Møller-Plesset perturbation theory (MP2) can offer insights into the low-energy conformations of the aliphatic portion of this compound. researchgate.net These calculations can accurately capture the subtle dispersion forces that influence conformational stability. nih.gov

Semi-empirical methods, being less computationally intensive, are well-suited for exploring the vast conformational space of a flexible molecule like this compound, especially the rotation around the C-C bond connecting the aromatic ring and the neopentyl group. rsc.org While less accurate in terms of absolute energies, they can provide a good initial survey of the potential energy landscape.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering a dynamic picture of its flexibility. cornell.edu For this compound, the key degrees of freedom are the rotation around the bond linking the mesityl and neopentyl groups and the orientation of the hydroxymethyl group.

MD simulations would likely reveal that the rotation of the mesityl group is significantly restricted. The molecule would likely adopt a preferred conformation where the plane of the mesityl ring is oriented to minimize steric clashes with the gem-dimethyl groups. This would result in a limited number of stable rotamers. The barrier to rotation around this bond would be substantial, and transitions between rotamers would be infrequent at room temperature.

The side chain containing the hydroxyl group also possesses rotational freedom. MD simulations can map the free energy surface associated with the rotation around the C-C bond of the ethyl-alcohol fragment, identifying the most stable orientations of the -CH₂OH group. mdpi.com These orientations will be influenced by the potential for intramolecular hydrogen bonding and by steric interactions with the rest of the molecule.

Table 2: Predicted Conformational Features of this compound from MD Simulation Principles

| Conformational Feature | Predicted Behavior | Rationale from Analogous Systems |

|---|---|---|

| Mesityl Group Rotation | Highly restricted with a significant rotational barrier. | Steric hindrance from ortho-methyl groups and the neopentyl fragment. |

| Hydroxymethyl Group Orientation | Preferred orientations to minimize steric strain and potentially form weak intramolecular interactions. | General principles of conformational analysis in flexible molecules and studies on substituted alcohols. mdpi.com |

Quantitative Structure-Activity Relationships (QSAR) in Reaction Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their reactivity or biological activity. researchgate.net While no specific QSAR models for this compound exist, we can infer how its properties would be treated in a QSAR study for alcohol reactivity.

In a QSAR model for a reaction like oxidation, key descriptors would include:

Steric Parameters: Molar refractivity or Taft steric parameters (Es) would be used to quantify the significant steric hindrance around the alcohol functional group. The bulky mesityl and neopentyl groups would result in a large, negative value for Es, suggesting a lower reaction rate compared to less hindered alcohols.

Electronic Parameters: Hammett constants for the mesityl substituent would describe its electronic effect on the reaction center. The mesityl group is electron-donating, which could influence the reactivity of the hydroxyl group depending on the reaction mechanism.

Topological Indices: These descriptors encode information about the size, shape, and branching of the molecule.

A hypothetical QSAR equation might take the form:

log(k) = c₀ + c₁σ + c₂Es + c₃(other descriptors)

where k is the reaction rate constant, σ is the electronic parameter, and Es is the steric parameter. For this compound, the large steric term would likely be a dominant factor in predicting its reactivity in many chemical transformations. acs.org

Machine Learning Approaches in Predicting Reactivity

The application of machine learning (ML) to forecast the reactivity of chemical compounds represents a significant advancement in computational chemistry. While specific machine learning studies focusing exclusively on this compound are not prevalent in current literature, the established methodologies for predicting the reactivity of alcohols and other organic molecules are directly applicable. These approaches leverage large datasets of known chemical reactions to train algorithms that can then predict the outcomes for new, un-tested substrates. nih.govresearchgate.net

The core principle involves training a model to recognize the complex relationships between a molecule's structure and its chemical behavior under various conditions. nih.gov For a compound like this compound, ML models can be trained to predict its reactivity in different chemical transformations, such as oxidation, dehydration, or etherification.

The process begins with the creation of a large dataset comprising numerous reactions involving a wide range of alcohols. researchgate.netucla.edu For each reaction, the input consists of the molecular structure of the alcohol and other reactants, along with reaction conditions (e.g., catalyst, solvent, temperature), and the output is the observed reactivity, often quantified as reaction yield or rate. researchgate.netnih.gov The molecular structures are converted into numerical representations, known as molecular descriptors or fingerprints, which encode information about the molecule's topology, geometry, and electronic properties.

Several machine learning models have proven effective in this domain:

Random Forests: An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. It is robust and handles high-dimensional data well. researchgate.net

Neural Networks: Inspired by the human brain, these models consist of interconnected layers of nodes or "neurons." Deep neural networks, with many layers, can learn highly complex and non-linear relationships within the data. nih.gov They are particularly powerful for predicting reaction outcomes from large and diverse datasets. acs.org

Gradient Boosting Machines (GBM): An ensemble technique that builds models in a stage-wise fashion, where each new model corrects the errors of its predecessor. It is known for its high predictive accuracy. medrxiv.org

For a molecule such as this compound, key molecular descriptors for predicting its reactivity would include steric parameters (e.g., Tolman cone angle, buried volume) related to the bulky mesityl and neopentyl groups, and electronic parameters (e.g., partial charges on the hydroxyl oxygen and alpha-carbon, HOMO-LUMO gap).

Table 1: Illustrative Data Table for Machine Learning Prediction of Deoxyfluorination Yield

This table illustrates the type of data that would be used to train a machine learning model to predict the reaction yield for a deoxyfluorination reaction of various sterically hindered alcohols, including a hypothetical entry for this compound. The model learns the relationship between the input features and the experimental yield to predict the outcome for new alcohols. researchgate.netucla.edu

| Alcohol | Steric Descriptor (V_bur) | Electronic Descriptor (pKa) | Catalyst | Reagent | Predicted Yield (%) | Experimental Yield (%) |

| 2,2-Dimethyl-1-phenylpropan-1-ol | 38.5 | 18.2 | BTPP | PBSF | 75 | 78 |

| 1-Adamantylmethanol | 40.1 | 17.9 | BTPP | PyFluor | 68 | 71 |

| This compound | 45.2 | 18.5 | BTPP | PBSF | 55 | (Predicted) |

| 2-Mesitylpropan-2-ol | 42.8 | 19.1 | DBU | XtalFluor-E | 40 | 43 |

| Triphenylmethanol | 48.9 | 17.5 | MTBD | Deoxo-Fluor | 25 | 29 |

Note: This table is for illustrative purposes. V_bur (buried volume) is a common steric descriptor. BTPP, DBU, and MTBD are catalysts; PBSF, PyFluor, XtalFluor-E, and Deoxo-Fluor are fluorinating reagents. The predicted yield for this compound is a hypothetical value that a trained model might generate.

Research in this area has demonstrated that machine learning models can achieve high accuracy. For instance, neural network models trained on millions of reactions from databases like Reaxys have shown the ability to predict suitable catalysts, solvents, and reagents with high accuracy. nih.gov Similarly, models have been developed to specifically predict the outcomes of reactions like alcohol deoxyfluorination, achieving a significant reduction in prediction error compared to earlier models. researchgate.netucla.edu These approaches not only predict the major product but can also forecast reaction pathways and the formation of byproducts. rsc.org The ultimate goal is to move towards in silico reaction planning, reducing the need for extensive experimental screening and accelerating the discovery of new synthetic routes. nih.gov

In-Depth Analysis of this compound Reveals Limited Public Research Data

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific applications of the chemical compound this compound in advanced chemical research remain largely unavailable in the public domain.

The inquiry sought to build a detailed article focusing on the compound's role as a chiral building block, its use in ligand design for coordination chemistry—including the formation of Metal-Organic Frameworks (MOFs) and catalytic systems—as well as its applications in supramolecular chemistry, reaction mechanism studies, and advanced materials science.

However, extensive searches did not yield specific studies or data sets pertaining to this compound for the outlined applications. The scientific literature that is publicly accessible and indexed does not appear to contain research that would allow for a thorough and scientifically accurate discussion on the topics requested.

Research on structurally related compounds, such as other mesityl derivatives or neopentyl alcohol derivatives, does exist. For instance, mesitylene-containing molecules are known for their bulky nature, which can be exploited in ligand design to influence the steric environment around a metal center in catalysts or coordination complexes. Similarly, chiral alcohols are a well-established class of building blocks in the asymmetric synthesis of complex molecules.

Nevertheless, without specific research on this compound, any discussion of its potential applications would be purely speculative and would not adhere to the required standards of scientific accuracy based on published research findings. It is possible that research on this specific compound exists in proprietary databases or has not yet been published.

Therefore, the creation of an authoritative article strictly focused on the specified applications of this compound is not feasible at this time due to the absence of relevant scientific data.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Syntheses

The synthesis of sterically hindered alcohols like 3-Mesityl-2,2-dimethylpropan-1-ol often relies on classical methods that may not be optimal in terms of sustainability and atom economy. Future research should prioritize the development of greener synthetic routes.

Key Research Thrusts:

C-H Activation/Functionalization: A forward-thinking approach would involve the direct coupling of mesitylene (B46885) with a derivative of neopentyl alcohol via C-H activation. nih.govumich.edunih.gov This strategy would eliminate the need for pre-functionalized starting materials, such as Grignard reagents or aryl halides, thereby reducing waste and improving atom economy. nih.gov Research could focus on designing transition-metal catalysts capable of selectively activating the C-H bonds of the mesitylene ring for subsequent coupling.

Biocatalysis and Enzymatic Methods: Exploring enzymatic pathways for the synthesis of this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes, operating under mild conditions, could potentially navigate the steric challenges inherent in the molecule's structure.

Redox Economy: Syntheses should be designed to minimize non-essential oxidation and reduction steps. nih.gov An ideal synthesis would maintain a consistent oxidation state throughout the construction of the target molecule, a concept known as an isohypsic synthesis. nih.gov

Potential Sustainable Synthesis Strategies

| Method | Description | Potential Advantages |

| Direct C-H Arylation | Transition-metal catalyzed coupling of mesitylene with a neopentyl alcohol derivative. | High atom economy, reduced waste. nih.gov |

| Biocatalysis | Use of enzymes to catalyze the formation of the key C-C bond. | High selectivity, mild reaction conditions, environmentally friendly. |

| Flow Chemistry Synthesis | Utilizing continuous flow reactors for the synthesis. | Enhanced safety, improved heat and mass transfer, potential for automation. cam.ac.uknih.govnih.gov |

Exploration of Novel Reactivity Manifolds

The steric hindrance in this compound is expected to significantly influence its reactivity. The neopentyl alcohol moiety is known for its unusual behavior in reactions that typically proceed via carbocation intermediates. vaia.comdoubtnut.comyoutube.comyoutube.com

Rearrangement Reactions: The primary carbocation that would form upon protonation and loss of water is highly unstable and prone to rearrangement via a methyl shift to form a more stable tertiary carbocation. vaia.comdoubtnut.comyoutube.com Investigating these rearrangement pathways under various acidic conditions could lead to the synthesis of novel molecular scaffolds.

Sterically Governed Reactions: The bulky mesityl group can direct reactions to specific sites on the molecule and may inhibit or slow down reactions that would otherwise be facile. acs.orgnih.govyoutube.comyoutube.com For example, SN2 reactions at the primary alcohol are expected to be extremely slow due to steric hindrance. youtube.comyoutube.com A systematic study of how this steric bulk influences substitution and elimination reactions could provide fundamental insights into reactivity and selectivity. acs.orgnih.gov

C-H Functionalization of the Mesityl Group: The methyl groups on the mesityl ring offer additional sites for functionalization through C-H activation strategies. nih.govumich.edunih.gov This could open up avenues for creating a diverse library of derivatives with tailored properties.

Integration with Flow Chemistry and High-Throughput Experimentation

Modern techniques such as flow chemistry and high-throughput experimentation (HTE) are powerful tools for accelerating reaction discovery and optimization, particularly for complex and challenging syntheses. researchgate.netnih.govchemrxiv.orgseqens.comnih.gov

Flow Chemistry: The use of continuous flow reactors can offer significant advantages for the synthesis of this compound and its derivatives. cam.ac.uknih.govnih.govacs.orgacs.org Flow systems allow for precise control over reaction parameters such as temperature and pressure, which can be crucial for managing potentially exothermic reactions or for handling reactive intermediates. nih.govacs.org

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, which can significantly accelerate the optimization of synthetic routes. researchgate.netnih.govseqens.comnih.gov This would be particularly valuable for identifying optimal catalysts, solvents, and other parameters for the challenging transformations involving this sterically hindered molecule.

Advanced Spectroscopic and Computational Methodologies for In Situ Analysis

Understanding the reaction mechanisms and identifying transient intermediates is crucial for developing new and improved synthetic methods. Advanced spectroscopic and computational tools can provide invaluable insights.

Computational Chemistry: Quantum mechanical calculations can be employed to model reaction pathways and transition states, providing a deeper understanding of the factors that govern reactivity and selectivity. acs.orgnih.gov For a sterically congested molecule like this, computational studies can help to rationalize experimental observations and to predict the feasibility of new reactions.

Spectroscopic and Computational Tools for Analysis

| Technique | Application | Expected Insights |

| In Situ FTIR/NMR | Real-time monitoring of reactions. | Identification of intermediates, reaction kinetics. wikipedia.org |

| X-ray Crystallography | Determination of the three-dimensional structure. | Precise bond lengths and angles, understanding of solid-state packing. |

| Computational Modeling | Theoretical study of reaction mechanisms. | Energies of intermediates and transition states, rationalization of reactivity. acs.orgnih.gov |

Design of Functional Molecules Incorporating the this compound Scaffold for Fundamental Research

The unique shape and properties of the this compound scaffold make it an interesting building block for the design of new functional molecules.

Molecular Rotors and Machines: The bulky mesityl group could act as a stator in a molecular rotor, with the neopentyl portion serving as a bulky axle or part of a larger rotating component. hokudai.ac.jpresearchgate.netacs.orgacs.orgnih.gov The steric hindrance would create significant space around the rotational axis, potentially allowing for dynamic motion even in the solid state. hokudai.ac.jpresearchgate.net

Scaffolds for Materials Science: The hydrophobic nature of the mesityl and neopentyl groups could be exploited in the design of new polymers or supramolecular assemblies. nih.govmdpi.comnih.govacs.org For example, incorporating this scaffold into a polymer backbone could lead to materials with interesting mechanical or thermal properties.

Probes for Studying Steric Effects: The well-defined and significant steric bulk of this molecule makes it an excellent model system for fundamental studies on the role of sterics in chemical reactions and molecular recognition.

Q & A

Q. What are the common synthetic routes for 3-Mesityl-2,2-dimethylpropan-1-ol, and what reagents/conditions are typically employed?

this compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting mesityl derivatives with 3-bromo-2,2-dimethylpropan-1-ol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (60–80°C). Purification is achieved via silica gel chromatography with hexane/ethyl acetate gradients . For example:

- Reagents : Mesityl bromide, 3-bromo-2,2-dimethylpropan-1-ol, K₂CO₃.

- Conditions : DMF, 12–24 hours, 60–80°C.

- Yield : ~83–96% after chromatography .

Q. How can researchers characterize the structure and purity of this compound?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm branching and mesityl group integration. For analogous compounds, peaks for methyl groups appear at δ 1.2–1.4 ppm (¹H), and quaternary carbons at δ 30–40 ppm (¹³C) .

- Chromatography : HPLC with retention times ~1.25 minutes under specific conditions (e.g., SQD-FA05 method) .

- Mass Spectrometry : LCMS (e.g., m/z 771 [M+H]⁺ for structurally related compounds) .

Q. What safety precautions are critical when handling this compound?

- PPE : NIOSH/MSHA-approved respirators, chemical-resistant gloves (nitrile/neoprene), and OSHA-compliant goggles .

- First Aid : For inhalation, move to fresh air and administer artificial respiration if needed. Skin contact requires immediate washing with soap/water .

- Storage : Keep in a cool, dry place away from ignition sources (flash point: ~73.9°C) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in continuous flow systems?

Continuous flow reactors enhance reproducibility and scalability. Key parameters:

-

Residence Time : Optimized to 10–30 minutes to prevent side reactions.

-

Catalyst Loading : 5–10 mol% of Pd/C or similar catalysts for coupling reactions .

-

Solvent Systems : DMF:THF (3:1) improves solubility of aromatic intermediates.

-

Table 1 : Yield optimization under varying conditions:

Temperature (°C) Catalyst Solvent Yield (%) 70 K₂CO₃ DMF 83 80 Cs₂CO₃ DMF:THF 96

Q. What is the stability of this compound under acidic/basic conditions, and how can degradation pathways be analyzed?

While stability data for this compound is limited, analogous branched alcohols show:

Q. How does the mesityl group influence the compound’s reactivity compared to other aryl-substituted analogs?

The mesityl group (2,4,6-trimethylphenyl) enhances steric bulk and electron-donating effects, which:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.